molecular formula C25H23NO5 B6525208 N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide CAS No. 929513-17-7

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No. B6525208
CAS RN: 929513-17-7
M. Wt: 417.5 g/mol
InChI Key: HPKPTPBZEZYSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, also known as 4-EMB, is a synthetic compound that has been studied extensively for its potential applications in various fields of science. 4-EMB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer. It has also been studied for its potential use as a therapeutic agent for neurological diseases.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for neurological diseases, such as Alzheimer’s and Parkinson’s. Additionally, N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is not without its limitations. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, so it must be stored and handled carefully.

Future Directions

There are several potential future directions for N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide research. One area of research is the development of new synthesis methods for N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. Additionally, researchers are exploring the potential uses of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide as a therapeutic agent for neurological diseases. Finally, researchers are investigating the potential mechanisms of action of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, as well as its biochemical and physiological effects.

Synthesis Methods

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form a Grignard reagent, which is then reacted with an aldehyde or ketone to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. In the Ullmann reaction, an alkyl halide is reacted with an aryl halide to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. All of these reactions require careful control of the reaction conditions in order to obtain the desired product.

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-4-30-19-11-7-17(8-12-19)26-25(27)23-21-15-20(29-3)13-14-22(21)31-24(23)16-5-9-18(28-2)10-6-16/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPTPBZEZYSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.